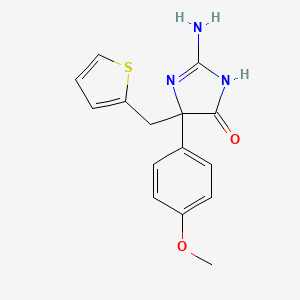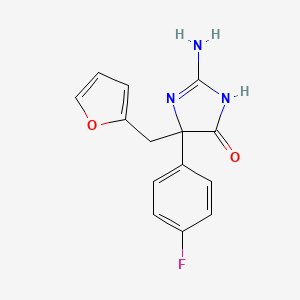
2-Amino-5-(4-bromophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(4-bromophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one (abbreviated as ABFID) is a heterocyclic compound that belongs to the class of imidazole derivatives. It is a five-membered ring structure containing a nitrogen atom and two oxygen atoms. ABFID has been extensively studied due to its potential applications in organic synthesis, drug discovery, and chemical biology.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(4-bromophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one has been used in a wide range of scientific research applications. It has been studied as a potential inhibitor of the enzyme acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism. It has also been investigated as an inhibitor of the enzyme topoisomerase II, which is involved in DNA replication and transcription. In addition, 2-Amino-5-(4-bromophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one has been studied as a potential inhibitor of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation.
Wirkmechanismus
The mechanism of action of 2-Amino-5-(4-bromophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one is not yet fully understood. However, it is believed that the compound binds to the active sites of the enzymes it inhibits, blocking their activity. This binding is thought to be mediated by hydrogen bonding and Van der Waals forces. In addition, 2-Amino-5-(4-bromophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one is believed to interact with the active site of the enzymes, causing a conformational change that results in the inhibition of the enzyme's activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Amino-5-(4-bromophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one have been studied in both in vitro and in vivo models. In vitro studies have shown that 2-Amino-5-(4-bromophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one inhibits the activity of ACC, topoisomerase II, and tyrosine kinase. In addition, 2-Amino-5-(4-bromophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one has been shown to inhibit the growth of several cancer cell lines in vitro. In vivo studies have shown that 2-Amino-5-(4-bromophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one is able to reduce the size of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-5-(4-bromophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one has several advantages as a research tool. It is relatively easy to synthesize and is stable under a wide range of conditions. In addition, it is relatively non-toxic, making it suitable for use in a variety of laboratory experiments. The main limitation of 2-Amino-5-(4-bromophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for 2-Amino-5-(4-bromophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one research. One possibility is to further explore its potential as an inhibitor of enzymes involved in fatty acid metabolism and cancer cell growth. In addition, 2-Amino-5-(4-bromophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one could be studied as a potential therapeutic agent for various diseases. Finally, 2-Amino-5-(4-bromophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one could be used to develop new chemical tools for studying the structure and function of proteins involved in various biological processes.
Synthesemethoden
The synthesis of 2-Amino-5-(4-bromophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one is a multistep process that involves the reaction of 4-bromophenyl furan-2-ylmethyl ketone (BFK) with 2-amino-4,5-dihydro-1H-imidazole (ADI) in the presence of a base. The reaction is carried out at room temperature and the product is purified by column chromatography. The yield of the reaction is typically around 70%.
Eigenschaften
IUPAC Name |
2-amino-4-(4-bromophenyl)-4-(furan-2-ylmethyl)-1H-imidazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2/c15-10-5-3-9(4-6-10)14(8-11-2-1-7-20-11)12(19)17-13(16)18-14/h1-7H,8H2,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWFKXLQYBEGND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(4-bromophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-5-(4-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345544.png)
![[3-(6-Aminopyridin-3-yl)phenyl]methanol, 95%](/img/structure/B6345553.png)
![2-Amino-5-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345554.png)
![2-Amino-5-(3-nitrophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345555.png)
![2-Amino-5-(4-nitrophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345569.png)
![2-Amino-5-[(2-chloro-6-fluorophenyl)methyl]-5-(3-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345577.png)
![2-Amino-5-(3-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345580.png)
![2-Amino-5-(3-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345585.png)


![2-Amino-5-(4-bromophenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345602.png)
![2-Amino-5-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345607.png)
![2-Amino-5-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345615.png)